molecular formula C14H19FN2O B11084697 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]propan-1-one

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]propan-1-one

Cat. No.: B11084697
M. Wt: 250.31 g/mol
InChI Key: QOVCRKROMFRFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Fluoro-4-(4-methyl-1-piperazinyl)phenyl]-1-propanone is an organic compound with the molecular formula C14H19FN2O. It is a derivative of phenylpropanone, featuring a fluorine atom and a piperazine ring. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Fluoro-4-(4-methyl-1-piperazinyl)phenyl]-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-nitroaniline and 4-methylpiperazine.

    Reduction: The nitro group of 3-fluoro-4-nitroaniline is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is then acylated with propanoyl chloride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3-Fluoro-4-(4-methyl-1-piperazinyl)phenyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[3-Fluoro-4-(4-methyl-1-piperazinyl)phenyl]-1-propanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(4-methyl-1-piperazinyl)phenyl]-1-propanone involves its interaction with specific molecular targets. The piperazine ring and fluorine atom contribute to its binding affinity and selectivity towards certain receptors or enzymes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-Fluoro-4-(4-methyl-1-piperazinyl)phenyl]ethanone: This compound is structurally similar but has an ethanone group instead of a propanone group.

    3-Fluoro-4-(4-methyl-1-piperazinyl)aniline: Another related compound with an aniline group instead of a propanone group.

Uniqueness

1-[3-Fluoro-4-(4-methyl-1-piperazinyl)phenyl]-1-propanone is unique due to its specific combination of a fluorine atom, piperazine ring, and propanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

IUPAC Name

1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]propan-1-one

InChI

InChI=1S/C14H19FN2O/c1-3-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3

InChI Key

QOVCRKROMFRFHT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)F

Origin of Product

United States

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